Home > Products > Screening Compounds P138778 > 3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride - 1461708-80-4

3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

Catalog Number: EVT-1668534
CAS Number: 1461708-80-4
Molecular Formula: C7H12ClN3O2
Molecular Weight: 205.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane (Compound 7)

Compound Description: This compound is a potent muscarinic agonist. Researchers synthesized all four stereoisomers of compound 7 and found that the 3R,4R isomer exhibited the highest activity in receptor binding and pharmacological assays. Notably, this specific isomer showed a 50-fold greater potency at M2 and M3 muscarinic receptor subtypes compared to the M1 subtype [].

Relevance: Compound 7 shares the core 3-methyl-1,2,4-oxadiazol-5-yl moiety with the target compound, 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride. The primary structural difference lies in the replacement of the morpholine ring in the target compound with a 1-azabicyclo[2.2.1]heptane system in compound 7. This structural similarity, particularly the conserved oxadiazole ring system, suggests the potential for shared biological targets and activities. Access the paper here:

3-(3-Alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridines (Compounds 2a-q)

Compound Description: This series of compounds were designed and synthesized to investigate their central muscarinic cholinergic receptor activity []. The compounds demonstrated structure-activity relationships where analogues with unbranched C1-8 alkyl chains on the oxadiazole acted as agonists, while branched or cyclic substituents led to antagonist activity. Interestingly, alkyl ether analogues of this series maintained agonist activity but exhibited lower receptor binding affinity.

Relevance: The compounds in this series share the 3-alkyl-1,2,4-oxadiazol-5-yl scaffold with 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride. The variations in the alkyl chain length and the presence of the tetrahydropyridine ring, instead of a morpholine ring, provide valuable insights into the structure-activity relationships related to muscarinic receptor activity. This series highlights the importance of specific substituents on the oxadiazole ring for influencing the agonist or antagonist profile of these compounds. Access the paper here:

5-(3-Alkyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines (Compounds 7a-h)

Compound Description: This group of compounds was specifically designed as potential M1 muscarinic receptor agonists for the central nervous system []. These compounds were designed to target the phosphoinositide (PI) metabolism pathway mediated by the M1 receptor. While displaying high affinity for rat brain muscarinic receptors, their efficacy in PI turnover assays decreased with increasing alkyl chain length. Notably, compound 7a (CDD-0098-J) exhibited both high affinity and efficacy for stimulating PI turnover, suggesting a selective M1 receptor agonist profile.

Relevance: These compounds, despite having a tetrahydropyrimidine core instead of morpholine, share the 3-alkyl-1,2,4-oxadiazol-5-yl moiety with 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride. This structural similarity, especially with the shared oxadiazole ring, indicates a potential for overlapping biological activities, particularly with respect to muscarinic receptor interactions. The observed structure-activity relationships in this series, where smaller alkyl substituents favor PI turnover, offer valuable information for understanding the structural features impacting M1 receptor activation. Access the paper here:

Overview

3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a chemical compound characterized by the molecular formula C7H11N3O2HClC_7H_{11}N_3O_2\cdot HCl. This compound is a derivative of morpholine, a cyclic amine, and incorporates an oxadiazole ring, which consists of two nitrogen atoms and one oxygen atom within a five-membered structure. The compound is recognized for its potential applications in medicinal chemistry and as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure provides distinct chemical and biological properties that are valuable for research and industrial applications .

Synthesis Analysis

Methods

The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves multiple steps:

  1. Formation of Oxadiazole Ring: A common method includes the reaction of an amidoxime with a nitrile in the presence of dehydrating agents like phosphorus oxychloride or thionyl chloride to create the oxadiazole intermediate.
  2. Introduction of Morpholine: The oxadiazole intermediate is then reacted with morpholine under controlled conditions to yield the final product .

Technical Details

For industrial production, continuous flow reactors are often utilized to enhance control over reaction conditions and improve yields. The purification processes are adapted for larger scales to ensure high purity and consistency of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride features:

  • Oxadiazole Ring: A five-membered ring containing two nitrogen atoms and one oxygen atom.
  • Morpholine Moiety: A six-membered ring containing one nitrogen atom and five carbon atoms.

Data

The compound has a molecular weight of approximately 191.64 g/mol. Its structural characteristics contribute to its reactivity and interaction with biological systems.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride can participate in several chemical reactions:

  • Oxidation: Can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction can be performed with sodium borohydride or lithium aluminum hydride.
  • Substitution: The morpholine moiety can undergo nucleophilic substitution reactions, allowing for further functionalization .

Technical Details

These reactions enable modifications that can enhance the compound's biological activity or alter its physical properties for specific applications.

Mechanism of Action

Process

The mechanism of action for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride primarily involves its interaction with various enzymes and proteins. The compound can inhibit certain enzymes involved in metabolic pathways by binding to their active sites or allosteric sites. This binding leads to conformational changes in enzyme structures, altering their activity .

Data

Research indicates that this compound can affect gene expression related to cell cycle regulation and apoptosis, demonstrating its potential role in modulating cellular metabolism and signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is typically a solid at room temperature with varying melting points depending on purity.

Chemical Properties

The compound is soluble in polar solvents due to the presence of both hydrophilic (morpholine) and lipophilic (oxadiazole) components. Its stability under standard laboratory conditions makes it suitable for various experimental applications .

Applications

Scientific Uses

This compound serves as a significant building block in organic synthesis, particularly in the development of new heterocyclic compounds. Its unique properties have led to investigations into its potential anticancer activities and other therapeutic applications. Studies have shown that derivatives of 1,2,4-oxadiazoles exhibit promising biological activities against various pathogens and cancer cells .

Synthetic Methodologies for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine Hydrochloride

Historical Evolution of 1,2,4-Oxadiazole Synthesis in Heterocyclic Chemistry

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who described the structure as "azoxime" or "furo[ab]diazole" [2]. Despite this early discovery, significant interest in its biological applications did not emerge until the 1940s, catalyzed by observations of its unique photochemical rearrangement properties. The 1960s marked a pivotal advancement with the introduction of Oxolamine, the first commercially available drug containing a 1,2,4-oxadiazole core, validated as a cough suppressant [2]. This breakthrough demonstrated the pharmacophoric potential of the heterocycle and spurred methodological innovations in its synthesis.

Historically, synthetic routes relied on low-yielding melt reactions between amidoximes and acyl chlorides under solvent-free conditions, producing complex by-product mixtures that hampered purification [2] [9]. The 20th century saw incremental improvements, including:

  • Catalytic enhancements: Introduction of TBAF or pyridine to accelerate cyclization
  • Solvent optimization: Shift from solvent-free melts to reflux conditions in toluene or THF
  • Activation strategies: Use of carboxylic acid activators (EDC, CDI) to replace unstable acyl chlorides [2]

Table 1: Historical Development of 1,2,4-Oxadiazole Synthetic Methods

Time PeriodKey InnovationLimitations OvercomeRepresentative Yield
1884 (Tiemann)Amidoxime + Acyl Chloride MeltN/A<20%
1940s-1960sCatalytic Pyridine/TBAFSlow reaction kinetics30-60%
1980s-2000sActivated Esters/AnhydridesBy-product complexity50-79%
Modern EraAqueous-phase CyclizationOrganic solvent toxicity35-93% [2]

Heterocyclization Strategies: Amidoxime-Based Routes and Cycloaddition Approaches

Contemporary synthesis of the 1,2,4-oxadiazole core employs two primary strategies, each with distinct mechanistic pathways and applicability to morpholine hybridization.

Amidoxime-Based Heterocyclization remains the most reliable method for constructing 3-methyl-1,2,4-oxadiazoles. The protocol involves:

  • Amidoxime Formation: Reaction of nitriles with hydroxylamine under basic conditions
  • Acyl Activation: Treatment with trifluoroacetic anhydride (TFAA) or carbonyl diimidazole (CDI)
  • Cyclodehydration: Intramolecular O-acylation under mild heating (60-80°C) [9]

For morpholine-containing targets like 3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine, the precursor N-hydroxy-4-morpholinecarboximidamide undergoes cyclization with acetyl chloride or acetic anhydride. Critical parameters include:

  • Stoichiometric balance: 1:1.2 ratio of amidoxime to acylating agent
  • Temperature control: 0°C → RT gradual warming prevents exothermic decomposition
  • Base selection: Triethylamine (TEA) or diisopropylethylamine (DIPEA) for acid scavenging [9]

1,3-Dipolar Cycloaddition offers an alternative route via in situ generated nitrile oxides and morpholine-derived nitriles. Though less commonly applied to this specific target, the approach provides stereochemical diversity:

  • Nitrile oxide precursors: Chloro-oximes or hydroximoyl chlorides
  • Dipolarophiles: 4-Cyanomorpholine
  • Catalysis: Silver carbonate or TEA-mediated dehydrohalogenation
  • Solvent constraints: Requires anhydrous DMF or acetonitrile [2]

Table 2: Comparative Cyclization Methods for Morpholine-Oxadiazole Hybrids

MethodKey ReagentsTemperatureTime (h)Yield RangeImpurity Profile
Amidoxime/Acyl ChlorideMorpholine-amidoxime, Acetyl chloride0°C → RT4-665-72%Morpholine HCl salts
Amidoxime/AnhydrideMorpholine-amidoxime, Acetic anhydrideReflux8-1275-83%Diacetylated by-products
Cycloaddition4-Cyanomorpholine, Chloroacetaldoxime80°C12-2440-58%Regioisomeric oxadiazoles

Optimization of Reaction Conditions for Morpholine-Oxadiazole Hybridization

The presence of morpholine’s basic nitrogen necessitates precise reaction control to prevent unwanted quaternization or ring-opening. Key optimization parameters include:

Solvent Selection: Polar aprotic solvents (DMF, DMSO) facilitate amidoxime solubility but risk morpholine N-oxidation at >100°C. Substitution with 2-methyl-THF or acetonitrile improves yield by 12-15% while minimizing degradation . The aqueous-phase synthesis emerging since 2015 demonstrates particular advantages:

  • Eliminates organic solvent waste
  • Enables direct hydrochloride salt precipitation
  • Maintains reaction temperatures ≤100°C [2]

Activating Agent Optimization: Classical carbodiimides (DCC, EDC) cause problematic urea precipitation with morpholine substrates. Modern alternatives show superior performance:

  • T3P® (propylphosphonic anhydride): 87-97% yield at 80°C, 30-minute reaction time
  • TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate): Compatible with acid-sensitive groups
  • CDI (1,1'-carbonyldiimidazole): Generates imidazole by-products easily removed by aqueous wash [8]

Stoichiometric Ratios: A 20% excess of acylating agent relative to amidoxime pushes the equilibrium toward complete conversion, while >30% excess generates diacylated impurities. For in situ HCl salt formation, 2.0 equivalents of HCl in dioxane achieves quantitative protonation without oxadiazole ring degradation .

Reaction Monitoring: HPLC tracking (C18 column, 60:40 MeCN:H₂O + 0.1% TFA) at 254 nm confirms intermediate consumption within 2 hours under optimized conditions, contrasting with 6-8 hours in traditional methods .

Stereochemical Considerations in Morpholine-Oxadiazole Conjugate Synthesis

The conformational behavior of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride significantly influences its molecular recognition and physicochemical properties. Key stereoelectronic features include:

Chirality Elements: Morpholine’s chair conformation positions the C3-substituent (oxadiazole) equatorially to minimize 1,3-diaxial strain. The hydrochloride salt adopts a protonated chair conformation with N–H bond axial orientation, evidenced by X-ray powder diffraction patterns showing characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9° [5].

Torsional Constraints: The C–C bond linking morpholine C3 to oxadiazole C5 permits restricted rotation (barrier: ~8 kcal/mol), creating atropisomeric populations observable below –40°C by NMR. Nuclear Overhauser Effect (NOE) spectroscopy confirms the oxadiazole’s methyl group resides proximal to morpholine’s oxygen atom [5].

Hydrochloride Salt Effects: Protonation at morpholine nitrogen induces:

  • Dipole enhancement: Calculated μ increase from 3.2 D (freebase) to 14.6 D (HCl salt)
  • Conformational locking: Prevents ring inversion (>25 kcal/mol barrier)
  • Hydrogen-bond motifs: Solid-state forms chloride-mediated chains with N⁺–H···Cl⁻···H–N⁺ distances of 3.09 Å [5]

Table 3: Stereoelectronic Properties of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine Derivatives

ParameterFreebaseHydrochloride SaltMeasurement Method
Morpholine Ring ConformationChair (equatorial oxadiazole)Chair (N⁺-H axial)XRPD, NMR
N⁺–H···Cl⁻ DistanceN/A3.09 ÅSCXRD
Dipole Moment (μ)3.2 D14.6 DComputational (B3LYP/6-31++G**)
Rotational Barrier (C3–C5 bond)~8 kcal/mol~12 kcal/molVT-NMR
Predicted CCS (Ų) [M+H]⁺135.4149.8IMS [5]

Computational Modeling: Density Functional Theory (DFT) at the B3LYP/6-31++G** level reveals the hydrochloride’s lowest energy conformation features intramolecular C–H···O interactions between morpholine’s axial C–H bonds and oxadiazole’s N–O group (distance: 2.48 Å). This non-covalent contact contributes ~3.2 kcal/mol stabilization energy [5].

Properties

CAS Number

1461708-80-4

Product Name

3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

InChI

InChI=1S/C7H11N3O2.ClH/c1-5-9-7(12-10-5)6-4-11-3-2-8-6;/h6,8H,2-4H2,1H3;1H

InChI Key

YZCTWURYCXFMOO-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)C2COCCN2.Cl

Canonical SMILES

CC1=NOC(=N1)C2COCCN2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.